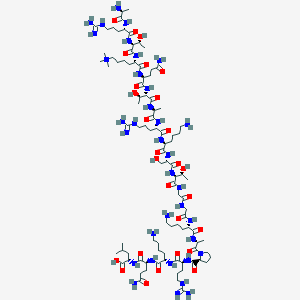
H-Ala-Arg-Thr-Lys(Me3)-Gln-Thr-Ala-Arg-Lys-Ser-Thr-Gly-Gly-Lys-Ala-Pro-Arg-Lys-Gln-Leu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Scientific Research Applications
Protein Structure and Function : Studies on human chorionic gonadotropin have detailed the amino acid sequences of its alpha and beta subunits, revealing the intricate composition and potential functional aspects of these proteins. Such information is crucial in understanding protein function and interaction, and similar sequencing efforts might be applied to study the peptide sequence you provided (Morgan, Birken, & Canfield, 1975).
Immunology and Histocompatibility : Research into the primary structure of murine major histocompatibility complex alloantigens has provided insights into the immune responses and cellular interactions. Detailed amino acid sequencing, as seen in these studies, aids in understanding the molecular basis of immune recognition and response, which could be relevant if the peptide sequence plays a role in similar biological processes (Uehara et al., 1980).
Enzyme Function and Structure : The amino-acid sequence of sarcine adenylate kinase from skeletal muscle has been determined, providing insights into the enzyme's structure and function. Understanding the sequence and structure of such enzymes can be crucial for elucidating their catalytic mechanisms and for potential applications in drug design or metabolic engineering (Heil et al., 1974).
Histone Structure and Function : The sequencing of histones from sea urchin sperm has revealed detailed information about their structure, which is critical for understanding chromatin organization and gene regulation. Histones and their modifications play a crucial role in epigenetic regulation, and studying sequences similar to yours could provide insights into these fundamental biological processes (Strickland et al., 1978).
properties
Molecular Formula |
C94H174N35O27 |
|---|---|
Molecular Weight |
2226.62 |
IUPAC Name |
[(5S)-6-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(1S)-1-carboxy-3-methylbutyl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-6-oxohexyl]-trimethylazanium |
InChI |
InChI=1S/C94H173N35O27/c1-48(2)44-64(91(155)156)123-82(146)62(32-34-67(99)134)119-77(141)56(25-13-17-37-96)117-80(144)60(29-21-40-108-93(103)104)121-86(150)66-31-23-42-128(66)90(154)51(5)113-76(140)55(24-12-16-36-95)114-70(137)46-110-69(136)45-111-87(151)71(52(6)131)125-85(149)65(47-130)124-81(145)57(26-14-18-38-97)118-79(143)59(28-20-39-107-92(101)102)116-75(139)50(4)112-88(152)72(53(7)132)126-84(148)63(33-35-68(100)135)120-78(142)58(27-15-19-43-129(9,10)11)122-89(153)73(54(8)133)127-83(147)61(115-74(138)49(3)98)30-22-41-109-94(105)106/h48-66,71-73,130-133H,12-47,95-98H2,1-11H3,(H34-,99,100,101,102,103,104,105,106,107,108,109,110,111,112,113,114,115,116,117,118,119,120,121,122,123,124,125,126,127,134,135,136,137,138,139,140,141,142,143,144,145,146,147,148,149,150,151,152,153,155,156)/p+1/t49-,50-,51-,52+,53+,54+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,71-,72-,73-/m0/s1 |
SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCC[N+](C)(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



